molecular formula C5H7F3O4S B14604513 Methyl (2,2,2-trifluoroethanesulfonyl)acetate CAS No. 60543-36-4

Methyl (2,2,2-trifluoroethanesulfonyl)acetate

Cat. No.: B14604513
CAS No.: 60543-36-4
M. Wt: 220.17 g/mol
InChI Key: FDGDRAZKKFUSBQ-UHFFFAOYSA-N
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Description

Methyl (2,2,2-trifluoroethanesulfonyl)acetate is an organic compound with the molecular formula C5H7F3O4S. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of trifluoromethyl and sulfonyl groups in its structure makes it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2,2,2-trifluoroethanesulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of methyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,2,2-trifluoroethanesulfonyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: It can also undergo addition reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various trifluoromethylated compounds, while oxidation and reduction can lead to the formation of different sulfonyl derivatives.

Scientific Research Applications

Methyl (2,2,2-trifluoroethanesulfonyl)acetate has a wide range of applications in scientific research:

    Biology: The compound is used in the modification of biomolecules to study their structure and function.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl (2,2,2-trifluoroethanesulfonyl)acetate exerts its effects involves the activation of its trifluoromethyl and sulfonyl groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • Methyl trifluoromethanesulfonate
  • Difluoromethyl triflate

Uniqueness

Methyl (2,2,2-trifluoroethanesulfonyl)acetate is unique due to its specific combination of trifluoromethyl and sulfonyl groups, which confer distinct reactivity and stability

Properties

CAS No.

60543-36-4

Molecular Formula

C5H7F3O4S

Molecular Weight

220.17 g/mol

IUPAC Name

methyl 2-(2,2,2-trifluoroethylsulfonyl)acetate

InChI

InChI=1S/C5H7F3O4S/c1-12-4(9)2-13(10,11)3-5(6,7)8/h2-3H2,1H3

InChI Key

FDGDRAZKKFUSBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CC(F)(F)F

Origin of Product

United States

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